Pipamperone

Description

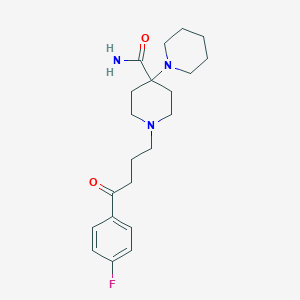

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKPFOAXAHJUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2448-68-2 (di-hydrochloride) | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048369 | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in methanol | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1893-33-0 | |

| Record name | Pipamperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipamperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPAMPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>254 | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Pipamperone's Mechanism of Action: A Technical Guide to 5-HT2A and D4 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of pipamperone, focusing on its antagonistic activity at the serotonin 2A (5-HT2A) and dopamine D4 receptors. This compound is an antipsychotic medication that exhibits a unique binding profile, contributing to its clinical effects and a comparatively favorable side-effect profile regarding extrapyramidal symptoms.[1] This document provides a detailed overview of its receptor pharmacology, the implicated signaling pathways, and the experimental methodologies used to characterize these interactions.

Core Pharmacological Profile: Receptor Binding Affinity

This compound's therapeutic effects are primarily attributed to its high-affinity antagonism of 5-HT2A and D4 receptors.[1][2] It displays a significantly higher affinity for these receptors compared to the dopamine D2 receptor, which is a primary target for typical antipsychotics.[2] This selectivity is thought to underlie its reduced incidence of extrapyramidal side effects.[1] The drug also interacts with other receptors, including 5-HT2C, D2, D3, and various adrenoceptors, albeit with moderate affinity.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ligand | Species | Ki (nM) | Reference |

| 5-HT2A | This compound | Human | Data not explicitly found in searches | |

| Dopamine D4 | This compound | Rat (cloned) | High Affinity (<20 nM for some atypical antipsychotics) | |

| Dopamine D2 | This compound | Human | 15-fold lower than D4 | |

| 5-HT2C | This compound | - | Moderate Affinity | |

| Dopamine D3 | This compound | - | Moderate Affinity | |

| α1-Adrenergic | This compound | - | Moderate Affinity | |

| α2B-Adrenergic | This compound | - | Moderate Affinity |

Note: Specific Ki values for this compound at human 5-HT2A receptors were not explicitly available in the provided search results, though its high affinity is consistently reported.

Signaling Pathways Modulated by this compound

This compound, by acting as an antagonist, blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands (serotonin and dopamine) to 5-HT2A and D4 receptors, respectively.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also engage β-arrestin-dependent signaling pathways, such as the mitogen-activated protein kinase (MAPK) ERK pathway. This compound's antagonism at this receptor inhibits these signaling events.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor, another GPCR, is coupled to Gi/o proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor signaling can also modulate intracellular calcium levels and influence GABA-A receptor function. This compound's antagonism at D4 receptors blocks these dopamine-mediated effects.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism at 5-HT2A and D4 receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A and D4 receptors.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A or D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A or a suitable radiolabeled antagonist for D4).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest.

-

Harvest cells and homogenize them in ice-cold assay buffer.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (Competition Binding):

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

-

Add the different concentrations of this compound to the appropriate wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled control ligand).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation or blockade, confirming whether a ligand is an agonist or antagonist.

Objective: To confirm the antagonistic activity of this compound at 5-HT2A and D4 receptors.

Example 1: 5-HT2A Receptor - Calcium Flux Assay

-

Cell Culture: Use cells expressing the 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

-

Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add various concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Measurement: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorimetric plate reader.

-

Analysis: An antagonist will cause a concentration-dependent decrease in the agonist-induced calcium signal.

Example 2: D4 Receptor - cAMP Assay

-

Cell Culture: Use cells expressing the D4 receptor (e.g., DRD4 Nomad Cell Line).

-

Compound Addition: Add various concentrations of this compound to the cells and incubate.

-

Adenylyl Cyclase Stimulation: Treat cells with a compound like forskolin to stimulate adenylyl cyclase and raise cAMP levels.

-

Agonist Stimulation: Add a known D4 agonist (e.g., dopamine) to inhibit adenylyl cyclase.

-

Measurement: Measure the intracellular cAMP levels using a suitable method (e.g., a fluorescent biosensor).

-

Analysis: An antagonist will block the ability of the agonist to decrease forskolin-stimulated cAMP levels.

Conclusion

This compound's mechanism of action is characterized by its potent and selective antagonism of 5-HT2A and D4 receptors. This dual antagonism modulates downstream signaling pathways crucial for neurotransmission, distinguishing it from many other antipsychotic agents. The methodologies outlined in this guide, including radioligand binding and functional assays, are essential for quantifying its pharmacological profile and understanding its therapeutic effects at a molecular level. This detailed understanding is critical for the ongoing research and development of novel therapeutics in neuropsychiatric disorders.

References

Pipamperone: A Technical Guide to Receptor Binding Profile and Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the receptor binding profile of pipamperone, a first-generation butyrophenone antipsychotic. While historically classified as a typical antipsychotic, its distinct binding characteristics, notably its high affinity for serotonin receptors, have led some to consider it a forerunner of atypical antipsychotics.[1][2] This document details its quantitative receptor affinities, the experimental protocols used to determine these values, and the key signaling pathways associated with its primary targets.

This compound Receptor Binding Profile

This compound is an antagonist that binds with high affinity to serotonin 5-HT2A and dopamine D4 receptors.[2][3][4] Its affinity for the dopamine D2 receptor, the traditional target for typical antipsychotics, is considerably lower. This compound demonstrates a 15-fold higher affinity for D4 than for D2 receptors. It also exhibits moderate affinity for 5-HT2C, D3, and various adrenergic receptors, with low and likely insignificant affinity for histamine H1 and muscarinic acetylcholine (mACh) receptors. This unique profile, characterized by potent 5-HT2A and D4 antagonism with weaker D2 blockade, is thought to contribute to its clinical effects and a reduced incidence of extrapyramidal side effects compared to other typical antipsychotics.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for key central nervous system receptors. Affinities are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value corresponds to a higher binding affinity.

| Receptor Subtype | pKi Value | Reference(s) |

| Serotonin Receptors | ||

| 5-HT2A | 8.2 | |

| 5-HT2C | 6.9 | |

| 5-HT1 | 5.7 | |

| Dopamine Receptors | ||

| D4 | 8.0 | |

| D2 | 6.7 | |

| Adrenergic Receptors | ||

| α1 | Moderate Affinity | |

| α2 | Moderate Affinity | |

| Histamine Receptors | ||

| H1 | Low Affinity | |

| Muscarinic Receptors | ||

| mACh | Low Affinity |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically accomplished through competitive radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their sensitivity and robustness. The fundamental principle involves measuring the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Detailed Methodology: Competitive Displacement Assay

The following protocol outlines a standard filtration-based competitive binding assay to determine the IC50 (half-maximal inhibitory concentration) of a test compound, which is then used to calculate the Ki.

A. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK-293 cells expressing 5-HT2A, D2, or D4 receptors) or tissue homogenates (e.g., porcine striatum for D2 receptors).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D2/D4, [¹²⁵I]-DOI for 5-HT2A).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding (NSB) Compound: A high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites (e.g., 10 µM Spiperone).

-

Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., GF/C), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Liquid scintillation counter and scintillation cocktail.

B. Assay Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. The final concentrations should span a wide range (e.g., 0.1 to 10,000 nM) to generate a complete competition curve.

-

Plate Setup: In a 96-well microtiter plate, set up triplicate wells for:

-

Total Binding: Contains receptor membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.

-

Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB compound.

-

Competition: Contains receptor membranes, radioligand, and each concentration of the this compound dilution series.

-

-

Incubation: Add the prepared receptor membranes to the wells. Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding reaction to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis:

-

Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the total and competition wells.

-

Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Mandatory Visualization: Experimental Workflow

Key Signaling Pathways

This compound acts as an antagonist at its primary target receptors, meaning it binds to the receptor but does not activate it, thereby blocking the actions of the endogenous ligand (serotonin or dopamine). The two primary receptors, 5-HT2A and D4, are G protein-coupled receptors (GPCRs) that utilize distinct intracellular signaling cascades.

5-HT2A Receptor (Gq-coupled) Pathway

The 5-HT2A receptor is canonically coupled to the Gαq family of G proteins. Activation by an agonist (like serotonin) initiates a cascade that increases intracellular calcium levels. As an antagonist, this compound blocks this pathway.

Upon agonist binding, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. DAG and elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit cellular responses.

Dopamine D4 Receptor (Gi-coupled) Pathway

Dopamine D2-like receptors, including D2, D3, and D4, are coupled to the Gαi family of G proteins. The "i" stands for inhibitory, as the primary function of this pathway is to decrease intracellular cyclic AMP (cAMP) levels. This compound's antagonism at the D4 receptor prevents this inhibitory effect from being triggered by dopamine.

When an agonist like dopamine binds to the D4 receptor, the associated Gαi subunit is activated. This activated subunit directly inhibits the enzyme adenylyl cyclase (AC). The inhibition of AC reduces the conversion of ATP into the second messenger cyclic AMP (cAMP). Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous intracellular proteins, thereby modulating gene transcription and cellular function. D2-like receptors can also regulate ion channels through the Gβγ subunits.

References

The Genesis of a Butyrophenone: A Technical History of Pipamperone's Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the history and discovery of pipamperone, a butyrophenone antipsychotic developed by Janssen Pharmaceutica in 1961. It details the scientific journey from the initial synthesis programs to its characterization as a unique pharmacological agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical origins, mechanism of action, key experimental findings, and its place in the evolution of antipsychotic medications. The guide includes structured tables of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a deeper understanding of this significant compound.

Historical Context: The Butyrophenone Breakthrough

The discovery of this compound is rooted in the broader narrative of the psychopharmacological revolution of the mid-20th century. Following the successful introduction of chlorpromazine in the early 1950s, the race was on to develop novel antipsychotic agents. At the forefront of this research was Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium. Their work on pethidine and methadone derivatives for analgesia serendipitously led to the synthesis of the butyrophenone class of neuroleptics. The first major success in this class was haloperidol, synthesized in 1958, which demonstrated potent antipsychotic effects through dopamine D2 receptor antagonism. This groundbreaking discovery set the stage for the exploration of other butyrophenone derivatives with varied pharmacological profiles.

In an effort to refine the pharmacological properties of haloperidol, Janssen's team continued to synthesize and screen new compounds. This systematic approach led to the synthesis of this compound (R-3345) in 1961. Initial clinical trials for this compound commenced in 1963.

Chemical and Pharmacological Profile of this compound

This compound, with the chemical formula C21H30FN3O2, is structurally a member of the bipiperidine class, substituted at the 1' and 4' positions by 4-(p-fluorophenyl)-4-oxobutyl and carboxamide groups, respectively.

Mechanism of Action

This compound's mechanism of action distinguishes it from many other typical antipsychotics. It exhibits a complex receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its primary therapeutic effects are attributed to its potent antagonism of serotonin 5-HT2A receptors and dopamine D4 receptors. Notably, it has a significantly lower affinity for the dopamine D2 receptor compared to its affinity for D4 and 5-HT2A receptors, which is believed to contribute to its lower incidence of extrapyramidal side effects compared to traditional antipsychotics like haloperidol. This compound has a 15-fold higher affinity for D4 than D2 receptors. Some studies even suggest that this compound was a forerunner to the atypical antipsychotics due to its prominent serotonin antagonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's receptor binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of this compound

| Receptor | pKi | Ki (nM) |

| 5-HT2A | 8.2 | ~6.3 |

| D4 | 8.0 | ~10 |

| α1-adrenergic | 7.2 | ~63 |

| 5-HT2C | 6.9 | ~126 |

| D2 | 6.7 | ~200 |

| 5-HT1A | 5.7 | ~2000 |

Data compiled from multiple sources. pKi values are the negative logarithm of the molar concentration of a ligand that will occupy 50% of the receptors at equilibrium.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | Variable |

| Half-life | 17-26 hours |

| Cmax (120 mg single dose) | 263-266 ng/mL |

| AUC0-∞ (120 mg single dose) | 3107-3229 ng·h/mL |

| Metabolism | Hepatic |

| Excretion | Primarily renal |

Data from studies in adult volunteers.

Key Experiments in the Discovery and Characterization of this compound

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human D2, D4, or 5-HT2A receptors) or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models of Antipsychotic Activity

Objective: To assess the antipsychotic-like effects of this compound in animal models.

Methodology: Conditioned Avoidance Response (CAR)

-

Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

-

Training: Animals (typically rats or mice) are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Drug Administration: Animals are treated with this compound or a vehicle control at various doses prior to the test session.

-

Testing: The animals are placed in the shuttle box, and the CS is presented. The latency to move to the other compartment is recorded. A failure to avoid the shock is also recorded.

-

Data Analysis: The ability of this compound to block the conditioned avoidance response without producing sedation (i.e., inability to escape the shock) is taken as an indication of antipsychotic-like activity.

Signaling Pathways

This compound exerts its effects by modulating key neurotransmitter signaling pathways in the brain. The diagrams below illustrate the primary pathways affected by this compound's antagonist activity.

Conclusion: this compound's Legacy and Future Directions

The discovery of this compound was a significant milestone in the development of butyrophenone antipsychotics. Its unique pharmacological profile, characterized by potent 5-HT2A and D4 receptor antagonism with weaker D2 receptor blockade, foreshadowed the development of atypical antipsychotics. This profile likely contributes to its clinical utility in managing agitation and sleep disturbances with a reduced risk of extrapyramidal symptoms. The story of this compound's discovery is a testament to the power of systematic medicinal chemistry and pharmacological screening in drug development. Further research into the nuanced roles of the D4 and 5-HT2A receptors in psychosis and other neuropsychiatric disorders continues to build upon the legacy of early butyrophenone research. The principles of receptor selectivity pioneered in the development of compounds like this compound remain a cornerstone of modern drug discovery.

Pipamperone: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamperone, a typical antipsychotic of the butyrophenone class, has been a subject of interest for its unique pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A and dopamine D4 receptors. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. Key quantitative data are systematically presented in tabular format for ease of reference. Furthermore, this document outlines detailed experimental protocols for the determination of its principal physicochemical parameters and visualizes its core signaling pathways and associated experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically designated as 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide[1][2]. It belongs to the butyrophenone family of antipsychotic drugs[1]. The presence of a fluorophenyl group and a bipiperidine carboxamide moiety are key structural features contributing to its pharmacological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide | [1][2] |

| CAS Number | 1893-33-0 | |

| Molecular Formula | C21H30FN3O2 | |

| Molecular Weight | 375.48 g/mol | |

| Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |

| InChI Key | AXKPFOAXAHJUAG-UHFFFAOYSA-N | |

| Synonyms | Dipiperon, Floropipamide, Fluoropipamide, R 3345 |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method | Reference |

| Melting Point | 124-126 °C | Capillary Method (USP/Ph. Eur.) | |

| pKa (Strongest Basic) | 8.69 | Potentiometric Titration | |

| pKa (Strongest Acidic) | 15.94 | Potentiometric Titration | |

| LogP (Octanol-Water) | 3.58 | Shake-Flask Method | |

| Aqueous Solubility | Poorly soluble | Saturation Shake-Flask Method | |

| Solubility in 0.1 M HCl | 25 mg/mL | Saturation Shake-Flask Method | |

| Solubility in Methanol | Soluble | Visual Inspection |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point (Capillary Method)

This protocol adheres to the standards set by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.

-

Procedure:

-

A small quantity of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of pKa (Potentiometric Titration)

-

Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH against the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

Determination of LogP (Shake-Flask Method)

-

Apparatus: Separatory funnels, a mechanical shaker, and a UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) system for concentration analysis.

-

Procedure:

-

n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours.

-

A known amount of this compound is dissolved in the aqueous phase.

-

A measured volume of this solution is placed in a separatory funnel with a measured volume of the n-octanol phase.

-

The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

-

The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (UV-Vis or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

-

Apparatus: Vials with screw caps, a mechanical shaker or orbital incubator, a centrifuge, and a method for quantifying the concentration of this compound (e.g., HPLC).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., purified water, buffer of specific pH) in a vial.

-

The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted supernatant is determined by a validated analytical method.

-

Signaling Pathways

This compound exerts its antipsychotic effects primarily through the antagonism of serotonin 5-HT2A and dopamine D4 receptors. The downstream signaling cascades of these receptors are complex and crucial for understanding the drug's mechanism of action.

This compound as a 5-HT2A Receptor Antagonist

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin.

This compound as a D4 Receptor Antagonist

The dopamine D4 receptor is another GPCR, which couples to Gi/o proteins. Its activation by dopamine leads to the inhibition of adenylyl cyclase. This compound's antagonism at this receptor prevents this inhibitory effect.

Conclusion

This technical guide provides a consolidated overview of the chemical structure and fundamental physicochemical properties of this compound. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers engaged in the study and development of neuropsychiatric therapeutics. A thorough understanding of these core characteristics is essential for the rational design of new chemical entities and the optimization of existing drug candidates.

References

The Preclinical Pharmacodynamic Profile of Pipamperone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of pipamperone, a butyrophenone derivative with a unique receptor binding profile that has led some to consider it a forerunner to atypical antipsychotics.[1][2] Developed by Janssen Pharmaceutica in 1961, this compound's distinct pharmacological actions, characterized by potent serotonin 5-HT2A and dopamine D4 receptor antagonism, differentiate it from classic typical antipsychotics like haloperidol.[3][4] This document summarizes key quantitative data from preclinical animal models, details experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Receptor Binding and Mechanism of Action

This compound's primary mechanism of action involves the antagonism of multiple G-protein coupled receptors, with a notably high affinity for serotonin 5-HT2A and dopamine D4 receptors.[5] Unlike many typical antipsychotics, it displays a significantly lower affinity for the dopamine D2 receptor, a characteristic thought to contribute to a reduced incidence of extrapyramidal side effects. The drug exhibits moderate affinity for 5-HT2C, D3, and alpha-adrenergic receptors, and low affinity for histamine H1 and muscarinic receptors.

Receptor Binding Affinity Profile

The binding affinities of this compound to key central nervous system receptors have been quantified in various in vitro studies. The data presented in Table 1 highlights its potent serotonergic and D4-dopaminergic activity relative to its D2-dopaminergic activity.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Target | pKi Value | Reference(s) |

|---|---|---|

| Serotonin 5-HT2A | 8.2 | |

| Dopamine D4 | 8.0 | |

| Adrenergic α1 | 7.2 | |

| Serotonin 5-HT2C | 6.9 | |

| Dopamine D2 | 6.7 |

| Serotonin 5-HT1 | 5.7 | |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Core Signaling Pathways

This compound's antagonism at 5-HT2A and D2/D4 receptors interrupts their respective downstream signaling cascades. 5-HT2A receptors are primarily coupled to Gq proteins, while D2 and D4 receptors are coupled to Gi proteins. The diagram below illustrates how this compound blocks these two distinct pathways.

In Vivo Pharmacodynamics in Animal Models

The functional consequences of this compound's receptor binding profile have been extensively studied in various preclinical animal models. These studies confirm its potent 5-HT2A and weaker D2 receptor blockade in vivo.

Behavioral and Occupancy Data

Key in vivo experiments have quantified the dose-dependent effects of this compound on behaviors mediated by specific receptors and have directly measured receptor occupancy in the brain.

Table 2: In Vivo Pharmacodynamic Data for this compound in Animal Models

| Animal Model | Experiment | Key Parameter | Value | Receptor Target | Reference(s) |

|---|---|---|---|---|---|

| Rat | Tryptamine-Induced Convulsions | ED50 | 0.13 mg/kg (s.c.) | Central 5-HT2A | |

| Rat | Tryptamine-Induced Cyanosis | ED50 | 0.34 mg/kg (s.c.) | Peripheral 5-HT2A | |

| Rat | Apomorphine-Induced Stereotypy | ED50 | 1.55 - 4.40 mg/kg (s.c.) | Dopamine D2 | |

| Rat | 5-HTP-Induced Head Shakes | Behavioral Blockade | Effective Antagonist | 5-HT2A | |

| Beagle Dog | SPECT Imaging | 5-HT2A Occupancy | 40.4% | 5-HT2A |

| Beagle Dog | SPECT Imaging | 5-HT2A Occupancy | 83.0% | 5-HT2A | |

ED50: Median effective dose. s.c.: Subcutaneous administration.

One study found that this compound may act as a pharmacological chaperone, increasing the expression level of the dopamine D4 receptor by promoting its correct folding. This suggests a more complex mechanism beyond simple receptor blockade.

Detailed Experimental Protocols

Reproducibility in preclinical research relies on detailed methodologies. This section outlines the protocols for two key types of studies used to characterize this compound's pharmacodynamics.

Protocol: Apomorphine-Tryptamine-Norepinephrine (ATN) Test in Rats

This behavioral assay is used to simultaneously assess a compound's in vivo activity at dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.

Methodology:

-

Subjects: Male Wistar rats (n=5 per dose group) are used.

-

Drug Administration: Animals are pre-treated with subcutaneous injections of this compound at various doses (e.g., 0.04 to 10 mg/kg) or a vehicle control.

-

Challenge: Following pre-treatment, animals are challenged with a sequence of agonist agents:

-

Tryptamine: To induce cyanosis (peripheral 5-HT2A) and bilateral convulsions (central 5-HT2A).

-

Apomorphine: To induce stereotyped behaviors like gnawing and sniffing (D2-mediated).

-

Norepinephrine: To assess effects on lethality (α-adrenergic mediated).

-

-

Scoring: Specific behavioral and physiological endpoints are scored by trained observers who are typically blinded to the treatment conditions. The dose required to reduce the effect of the agonist by 50% (ED50) is then calculated.

Protocol: In Vivo 5-HT2A Receptor Occupancy via SPECT Imaging

This imaging technique allows for the direct quantification of receptor binding in the living brain, providing a crucial link between drug dose, plasma concentration, and target engagement.

Methodology:

-

Subjects: Healthy, drug-naïve female Beagle dogs (n=3) were used in a crossover design.

-

Baseline Scan: A baseline SPECT scan is performed on each animal to measure receptor availability before drug administration.

-

Drug Administration: A single dose of this compound (e.g., 5 mg or 10 mg) is administered.

-

Radioligand Injection: The specific 5-HT2A receptor radioligand, ¹²³I-5-I-R91150, is injected intravenously at a set time point relative to the scan.

-

Image Acquisition: Animals are anesthetized, and brain scans are acquired approximately 90 minutes post-radioligand injection using a triple-head gamma camera.

-

Image Analysis:

-

To improve anatomical localization, a perfusion scan (e.g., using ⁹⁹mTc-EC) is also performed, and the images are fused.

-

Regions of interest (ROIs), such as the frontal cortex (high in 5-HT2A receptors) and the cerebellum (reference region, low in 5-HT2A receptors), are delineated.

-

A binding index is calculated for both baseline and post-drug scans.

-

Receptor Occupancy (%) is calculated as: [(Binding Index_baseline - Binding Index_post-drug) / Binding Index_baseline] * 100.

-

Conclusion

Preclinical animal models have been instrumental in defining the pharmacodynamic profile of this compound. The collective data from in vitro binding assays, in vivo behavioral tests, and receptor occupancy studies converge to describe a compound with a dominant and potent antagonist effect at serotonin 5-HT2A receptors and a secondary, less potent antagonism at dopamine D2 receptors. This profile, particularly the high 5-HT2A/D2 binding ratio, is a hallmark of atypical antipsychotics and is consistent with this compound's clinical properties, including its sedative effects and a lower propensity for motor side effects compared to older neuroleptics. The detailed methodologies and quantitative data presented herein provide a robust foundation for further research and development in this area.

References

Pipamperone as a Pharmacological Chaperone for Dopamine D4 Receptor Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, often presents challenges in achieving high expression levels in heterologous systems due to folding inefficiencies. Misfolded D4R variants are retained in the endoplasmic reticulum, leading to reduced cell surface expression and functionality. This technical guide explores the role of the antipsychotic drug pipamperone as a pharmacological chaperone for the D4R. By binding to the nascent receptor, this compound stabilizes its conformation, facilitates proper folding, and enhances its trafficking to the cell surface, thereby increasing receptor density and rescuing folding-deficient mutants. This guide provides an in-depth overview of the underlying mechanisms, quantitative data, and detailed experimental protocols for studying the pharmacological chaperone effect of this compound on the D4R.

Introduction to Pharmacological Chaperones and the Dopamine D4 Receptor

G protein-coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction. Their complex structure makes them susceptible to misfolding, particularly when overexpressed in heterologous systems or in the presence of mutations.[1] Misfolded GPCRs are often retained in the endoplasmic reticulum (ER) and targeted for degradation, leading to a loss of function.[1]

Pharmacological chaperones are small molecules that can bind to misfolded proteins and stabilize their conformation, thereby promoting their proper folding and trafficking to their site of action.[2] This approach has emerged as a promising therapeutic strategy for a variety of diseases caused by protein misfolding.[2]

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3] It is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, and has been implicated in cognitive processes, attention, and emotional regulation. Genetic variations in the D4R gene have been associated with attention-deficit/hyperactivity disorder (ADHD).

This compound: A High-Affinity D4 Receptor Ligand with Chaperone Activity

This compound is a typical antipsychotic of the butyrophenone class that exhibits a high affinity for the dopamine D4 receptor. Notably, this compound has a 15-fold higher affinity for the D4 receptor than for the D2 receptor. One study has demonstrated that this compound can act as a pharmacological chaperone for the D4R, significantly increasing its expression in a heterologous system. This effect is not due to an increase in mRNA synthesis, but rather to the stabilization of the receptor protein, leading to enhanced folding and trafficking.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with the dopamine D4 receptor.

Table 1: this compound Binding Affinity

| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |

| Dopamine D4 | This compound | 8.0 | ~10 | |

| Dopamine D2 | This compound | 6.7 | ~200 |

Table 2: Effect of this compound on Dopamine D4 Receptor Expression in HEK293rtTA Cells

| Condition | D4 Receptor Expression (fmol/mg membrane protein) | Reference |

| Doxycycline + Sodium Butyrate + Trichostatin A | 1970 +/- 20 | |

| Doxycycline + Sodium Butyrate + Trichostatin A + this compound | 3800 +/- 60 |

Table 3: Rescue of a Folding-Deficient D4 Receptor Mutant (M345) by this compound

| Receptor | Condition | Outcome | Reference |

| D4 Receptor (M345 Mutant) | Untreated | Expression not detected | |

| D4 Receptor (M345 Mutant) | + this compound | Expression rescued |

Signaling Pathways and Mechanisms of Action

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D4 receptor signaling pathway.

Mechanism of this compound as a Pharmacological Chaperone

This compound's chaperone activity is attributed to its ability to bind to the nascent D4 receptor protein within the endoplasmic reticulum. This binding stabilizes the receptor's conformation, facilitating its proper folding and subsequent trafficking through the secretory pathway to the cell surface.

This compound's pharmacological chaperone mechanism.

Experimental Protocols

This section provides an overview of the key experimental protocols used to study the pharmacological chaperone effect of this compound on the dopamine D4 receptor.

Cell Culture and Tetracycline-Inducible Expression in HEK293 Cells

HEK293rtTA cells, which stably express the reverse tetracycline transactivator, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

For inducible expression, cells are transfected with an episomal expression vector containing the D4 receptor cDNA under the control of a tetracycline-responsive promoter. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. Expression is induced by the addition of doxycycline to the culture medium.

Workflow for inducible D4R expression.

Radioligand Binding Assay

Radioligand binding assays are used to quantify the number of D4 receptors expressed on the cell membrane.

-

Membrane Preparation: Transfected and induced cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled D4 receptor antagonist (e.g., [3H]spiperone) in the presence or absence of a high concentration of an unlabeled competitor to determine total and non-specific binding, respectively.

-

Filtration and Counting: The binding reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The receptor density (Bmax) is determined by Scatchard analysis or non-linear regression of saturation binding data.

Confocal Microscopy

Confocal microscopy is used to visualize the subcellular localization of the D4 receptor and assess its trafficking to the cell surface.

-

Immunofluorescence Staining: Cells expressing an epitope-tagged D4 receptor are fixed and permeabilized. The receptor is then labeled with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.

-

Imaging: The stained cells are imaged using a confocal microscope. The localization of the fluorescent signal indicates the subcellular distribution of the receptor.

-

Analysis: In the absence of a pharmacological chaperone, misfolded receptors will show a diffuse intracellular staining pattern, characteristic of ER retention. In the presence of this compound, a significant portion of the fluorescence will be localized to the plasma membrane, indicating successful trafficking.

Functional Assay: cAMP Measurement

This assay measures the functional activity of the D4 receptor by quantifying its ability to inhibit cAMP production.

-

Cell Treatment: Transfected and induced cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with forskolin (an adenylyl cyclase activator) in the presence or absence of a D4 receptor agonist (e.g., dopamine).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Data Analysis: The ability of the D4 receptor to inhibit forskolin-stimulated cAMP production is a measure of its functional activity. The potency of agonists (EC50) and antagonists (IC50) can be determined from dose-response curves.

Conclusion and Future Directions

This compound serves as a valuable tool for studying the dopamine D4 receptor, not only as a high-affinity antagonist but also as a pharmacological chaperone that can enhance the expression of wild-type and rescue misfolded mutant receptors. This property allows for the production of higher yields of functional D4 receptors in heterologous systems, facilitating detailed biochemical and structural studies.

Future research should focus on elucidating the precise structural determinants of this compound's chaperone activity and exploring whether other D4 receptor ligands possess similar properties. Furthermore, the potential therapeutic application of pharmacological chaperones for D4 receptor-related disorders warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating biology of the dopamine D4 receptor and the therapeutic potential of pharmacological chaperones.

References

Pipamperone: A Pharmacological Investigation into its Role as a First-Generation versus Atypical Antipsychotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pipamperone, a butyrophenone derivative developed by Janssen Pharmaceutica in 1961, has long been classified as a first-generation, or "typical," antipsychotic.[1] However, its unique pharmacological profile, characterized by a potent antagonism of serotonin 5-HT2A receptors and a higher affinity for dopamine D4 over D2 receptors, has led to suggestions that it may have been one of the first "atypical" antipsychotics.[2][3] This guide provides a comprehensive technical overview of this compound's pharmacology, presenting key data to elucidate its standing in the classification of antipsychotic agents. By examining its receptor binding affinities, functional antagonism, and impact on key signaling pathways, we aim to provide a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Receptor Binding Affinity

The interaction of an antipsychotic with various neurotransmitter receptors is fundamental to its therapeutic efficacy and side-effect profile. This compound exhibits a distinct binding profile that diverges from that of classical typical antipsychotics.

Quantitative Receptor Binding Data

The following table summarizes the available receptor binding affinity data for this compound, expressed as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values (in nanomolar, nM). A higher pKi value and a lower Ki value indicate a stronger binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT2A | 8.2 | ~6.3 | [2] |

| 5-HT2C | 6.9 | ~126 | [2] |

| 5-HT1A | 5.7 | ~2000 | |

| Dopamine Receptors | |||

| D4 | 8.0 | ~10 | |

| D2 | 6.7 | 110 | |

| D3 | Moderate Affinity | - | |

| D1 | Antagonist | - | |

| Adrenergic Receptors | |||

| α1 | 7.2 | ~63 | |

| α2B | Moderate Affinity | - |

Note: Ki values are approximated from pKi values where not directly provided.

This profile highlights this compound's high affinity for the 5-HT2A receptor, which is a hallmark of atypical antipsychotics. Furthermore, its approximately 15-fold higher affinity for the D4 receptor compared to the D2 receptor is a significant departure from typical antipsychotics, which are primarily potent D2 antagonists.

Functional Activity

While binding affinity indicates the strength of a drug's interaction with a receptor, functional assays are necessary to determine the biological response elicited by this interaction (e.g., antagonism, agonism, or partial agonism).

Evidence of Antagonism

This compound is characterized as a selective 5-HT2A and D4 receptor antagonist. Its antagonism at the dopamine D2 receptor is considered to be of lower potency, which is consistent with its classification as a low-potency antipsychotic.

| Assay Type | Target/Effect | Value | Units | Reference(s) |

| In vivo | Inhibition of apomorphine-induced stereotypy | 1.55 - 4.40 | ED50 (mg/kg) |

Note: The inhibition of apomorphine-induced stereotypy is a classic in vivo assay used to assess dopamine D2 receptor antagonism.

The limited extrapyramidal side effects observed with this compound treatment are attributed to its high receptor selectivity, particularly its lower affinity for the D2 receptor compared to atypical antipsychotics.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of pharmacological data, detailed experimental protocols are crucial. Below is a generalized protocol for a radioligand binding assay, which is a standard method for determining the receptor binding affinity of a compound like this compound.

Radioligand Binding Assay Protocol

Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., dopamine D2 receptor).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membrane preparation, [³H]-Spiperone, and a high concentration of haloperidol (e.g., 10 µM).

-

Displacement: Cell membrane preparation, [³H]-Spiperone, and the various concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

This compound's antagonist activity at D2, D4, and 5-HT2A receptors modulates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Dopamine D4 Receptor Signaling Pathway

Similar to the D2 receptor, the D4 receptor is also coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

Discussion: Re-evaluating the Classification of this compound

The pharmacological data presented in this guide provide a nuanced perspective on the classification of this compound. While its development and chemical structure (a butyrophenone) align with its traditional classification as a first-generation antipsychotic, its receptor binding profile and functional activity exhibit key characteristics of atypical antipsychotics.

Arguments for First-Generation (Typical) Classification:

-

Chemical Class: this compound belongs to the butyrophenone class, which is a hallmark of typical antipsychotics like haloperidol.

-

Primary Indication: It was initially developed and used for the treatment of schizophrenia, a primary indication for typical antipsychotics.

Arguments for Atypical Classification:

-

High 5-HT2A Antagonism: Potent 5-HT2A receptor blockade is a defining feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal symptoms. This compound's high affinity for this receptor is a strong indicator of "atypicality."

-

D4 over D2 Selectivity: The significantly higher affinity for D4 compared to D2 receptors is another characteristic shared with some atypical antipsychotics, such as clozapine. This selectivity may contribute to its favorable side-effect profile.

-

Low D2 Affinity: The relatively low affinity for D2 receptors explains its classification as a low-potency antipsychotic and likely contributes to the lower incidence of extrapyramidal symptoms compared to high-potency typical antipsychotics.

Conclusion

References

Pipamperone's Effects on Central Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamperone, a butyrophenone derivative, is a first-generation antipsychotic with a unique receptor binding profile that distinguishes it from other typical neuroleptics. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with key central nervous system (CNS) pathways. The document summarizes its receptor binding affinities, details the experimental protocols used to elucidate its pharmacological properties, and illustrates its impact on critical signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's effects on the CNS.

Introduction

Developed in 1961, this compound has a pharmacological profile that has led some to consider it a forerunner to atypical antipsychotics, primarily due to its potent serotonin 5-HT2A receptor antagonism.[1][2] Its clinical effects, including sedative properties, are attributed to its distinct interactions with dopaminergic and serotonergic pathways.[1] Understanding the nuances of these interactions is crucial for both elucidating the pathophysiology of psychotic disorders and for the development of novel therapeutic agents.

Receptor Binding Profile

This compound exhibits a broad receptor binding profile, with its primary mechanism of action being the antagonism of dopamine and serotonin receptors. Its affinity for various receptors has been characterized through in vitro radioligand binding assays.

Quantitative Data

The binding affinities of this compound for key CNS receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a higher affinity.

| Receptor | Ki (nM) | pKi | Notes |

| Dopamine D2 | 110[3] | 6.7[4] | Moderate to low affinity. |

| Dopamine D4 | Low | - | High affinity; approximately 15-fold higher than for D2 receptors. |

| Serotonin 5-HT2A | Low | - | High affinity. |

| Serotonin 5-HT2B | - | - | This compound acts as an antagonist at this receptor. |

| Serotonin 5-HT2C | - | - | This compound acts as an antagonist at this receptor. |

| α1-Adrenergic | - | - | This compound acts as an antagonist at this receptor. |

| α2-Adrenergic | - | - | This compound acts as an antagonist at this receptor. |

Note: Specific Ki values for all receptors are not consistently available in the public domain. "Low" and "High" are used to represent the qualitative descriptions found in the literature.

Effects on Central Nervous System Pathways

This compound's clinical effects are a direct consequence of its modulation of key neurotransmitter pathways in the brain. Its unique receptor profile, characterized by high 5-HT2A and D4 antagonism relative to D2 antagonism, results in a distinct pattern of pathway modulation compared to other typical antipsychotics.

Dopaminergic Pathways

The four major dopamine pathways in the brain are the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways. Antipsychotics exert their therapeutic and adverse effects by modulating these pathways.

-

Mesolimbic Pathway: Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia. By antagonizing D2 receptors in this pathway, this compound is thought to reduce positive symptoms.

-

Mesocortical Pathway: Hypoactivity in this pathway is linked to the negative and cognitive symptoms of schizophrenia. The potent 5-HT2A antagonism by this compound may lead to an increase in dopamine release in the prefrontal cortex, potentially alleviating these symptoms.

-

Nigrostriatal Pathway: This pathway is involved in the control of motor movement. Blockade of D2 receptors in this pathway is responsible for the extrapyramidal side effects (EPS) associated with typical antipsychotics. This compound's relatively lower affinity for D2 receptors may contribute to a reduced risk of EPS compared to high-potency typical antipsychotics.

-

Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. D2 receptor antagonism can lead to hyperprolactinemia.

Serotonergic Pathways

This compound's high affinity for 5-HT2A receptors is a key feature of its pharmacological profile. 5-HT2A receptors are widely distributed in the brain, including in cortical and limbic areas, and are involved in regulating mood, cognition, and perception. By blocking these receptors, this compound can modulate the release of other neurotransmitters, including dopamine and glutamate. This interaction between the serotonergic and dopaminergic systems is a cornerstone of the mechanism of action of atypical antipsychotics.

Signaling Pathways

This compound's antagonism of G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Dopamine D2 and D4 Receptor Signaling

Dopamine D2 and D4 receptors are members of the D2-like receptor family, which are coupled to inhibitory G proteins (Gi/o).

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 G protein. Its activation leads to the stimulation of phospholipase C (PLC).

Experimental Protocols

The characterization of this compound's effects on CNS pathways relies on a variety of established experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized. Cell membranes are isolated through a series of centrifugation steps. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50). The IC50 is then used to calculate the inhibition constant (Ki).

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the effect of a drug on the biological response of a cell, such as the production of second messengers. For Gi/o-coupled receptors like D2 and D4, an antagonist's effect is measured by its ability to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels.

Protocol Outline:

-

Cell Culture: Cells engineered to express the dopamine receptor of interest (D2 or D4) are cultured.

-

Assay: The cells are pre-incubated with varying concentrations of this compound. They are then stimulated with a dopamine agonist in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, AlphaScreen).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.

Conclusion

This compound's complex pharmacology, particularly its high affinity for 5-HT2A and D4 receptors and lower affinity for D2 receptors, underpins its unique clinical profile. This guide has provided a detailed overview of its interactions with key CNS pathways and the signaling cascades it modulates. A thorough understanding of these mechanisms is essential for the rational design and development of future antipsychotic medications with improved efficacy and tolerability. Further research, including in vivo microdialysis and electrophysiology studies, will continue to refine our understanding of this compound's precise effects on neurotransmitter dynamics in the brain.

References

Preclinical Profile of Pipamperone's Anti-Tryptamine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipamperone, a butyrophenone derivative developed by Janssen Pharmaceutica in 1961, has a unique pharmacological profile characterized by significant anti-tryptamine activity.[1][2][3][4] This activity is primarily attributed to its potent antagonism of the serotonin 2A (5-HT2A) receptor.[4] Tryptamines, a class of monoamine alkaloids, can induce profound psychoactive effects, largely through agonism at 5-HT2A receptors. Understanding the preclinical characteristics of this compound's anti-tryptamine effects is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the preclinical research on this compound's anti-tryptamine activity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

This compound's interaction with various neurotransmitter receptors has been quantified through in vitro binding assays. The data consistently demonstrates a high affinity for the 5-HT2A receptor. The following tables summarize the receptor binding profile of this compound and its in vivo efficacy in antagonizing tryptamine-induced effects.

Table 1: Receptor Binding Affinity of this compound

| Receptor | pKi | Ki (nM) | Reference |

| 5-HT2A | 8.8 | 1.58 | |

| D4 | 8.7 | 2.00 | |

| D2 | 7.4 | 39.8 | |

| α1-adrenergic | 7.8 | 15.8 | |

| 5-HT2C | 7.1 | 79.4 | |

| H1 | 7.0 | 100 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.